N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride
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Description
“N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride” is a chemical compound with the CAS Number: 2411318-17-5. It has a molecular formula of C17H24Cl2N2O and a molecular weight of 343.29. It is closely related to {6-benzyl-6-azaspiro[3.4]octan-8-yl}methanamine , which has a molecular weight of 230.35 and a molecular formula of C15H22N2 .
Molecular Structure Analysis
The InChI code for the related compound {6-benzyl-6-azaspiro[3.4]octan-8-yl}methanamine is 1S/C15H22N2/c16-9-14-11-17(12-15(14)7-4-8-15)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 . This provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The related compound {6-benzyl-6-azaspiro[3.4]octan-8-yl}methanamine has a molecular weight of 230.35 . It is stored at 4 degrees Celsius and is a liquid at normal temperature .Safety and Hazards
The safety information for {6-benzyl-6-azaspiro[3.4]octan-8-yl}methanamine indicates that it has the following hazard statements: H302, H315, H318, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
N-[(6-benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O.ClH/c18-9-16(21)19-10-15-12-20(13-17(15)7-4-8-17)11-14-5-2-1-3-6-14;/h1-3,5-6,15H,4,7-13H2,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANOKQPZXQNCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CNC(=O)CCl)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({6-benzyl-6-azaspiro[3.4]octan-8-yl}methyl)-2-chloroacetamide hydrochloride |
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